molecular formula C17H11N3O3S B2919365 4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide CAS No. 1322202-49-2

4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide

Cat. No. B2919365
CAS RN: 1322202-49-2
M. Wt: 337.35
InChI Key: LFPPAOBUAAQUBW-HTXNQAPBSA-N
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Description

4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Heterocyclic Syntheses and Transformations

Cyanoamino compounds have been employed in the synthesis of diverse heterocyclic systems, such as s-Triazoloazines, aminotetrazoles, and benzimidazole derivatives. These syntheses involve transformations leading to various heterocyclic structures, demonstrating the utility of cyanoamino groups in constructing complex molecules with potential applications in medicinal chemistry and material science (Verček, Ogorevc, Stanovnik, & Tiŝler, 1983).

Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their in-vitro anticancer activity. Novel heterocycles, such as 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H pyrimido[2,1-b][1,3]benzothiazoles, have shown promising activity against different types of cancer cell lines, indicating the potential of these compounds in developing new anticancer agents (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

Antioxidant Activity

Benzothiazole and thiourea derivatives have been investigated for their antioxidant activities, with some compounds showing the ability to scavenge free radicals and provide protection against oxidative stress. This property is valuable in researching conditions associated with oxidative damage, such as neurodegenerative diseases and aging (Cabrera-Pérez, Padilla-Martínez, Cruz, Mendieta-Wejebe, Tamay-Cach, & Rosales-Hernández, 2016).

Insecticidal Activity

Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against pests such as the cotton leafworm. These studies contribute to the development of new, more effective insecticides with potential applications in agriculture and pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and shown to act as chemosensors for cyanide anions. These compounds can recognize cyanide through specific reactions, leading to color changes observable by the naked eye, which is crucial for environmental monitoring and safety applications (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

properties

IUPAC Name

4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-20-12-6-13-14(23-9-22-13)7-15(12)24-17(20)19-16(21)11-4-2-10(8-18)3-5-11/h2-7H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPPAOBUAAQUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)C#N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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